2-(benzylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzylthio group and a dioxoisoindolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the dioxoisoindolinyl core. This core can be synthesized through the reaction of phthalic anhydride with an appropriate amine, followed by the introduction of the benzylthio group via nucleophilic substitution. The final step involves the acylation of the intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxoisoindolinyl moiety can be reduced to form the corresponding dihydro derivatives.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dioxoisoindolinyl moiety may interact with DNA or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide
- 2-(ethylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide
- 2-(phenylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide
Uniqueness
2-(benzylthio)-N-(1,3-dioxoisoindolin-4-yl)acetamide is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-14(10-23-9-11-5-2-1-3-6-11)18-13-8-4-7-12-15(13)17(22)19-16(12)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHBASIFPCBMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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